3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
CAS No.: 339099-24-0
Cat. No.: VC6163524
Molecular Formula: C16H16F3N3O6
Molecular Weight: 403.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339099-24-0 |
|---|---|
| Molecular Formula | C16H16F3N3O6 |
| Molecular Weight | 403.314 |
| IUPAC Name | 3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
| Standard InChI | InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2 |
| Standard InChI Key | RYVWISFQNWMAOL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituents
The compound’s defining feature is its spirocyclic architecture, which merges a 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene ring system with a 2,6-dinitro-4-(trifluoromethyl)phenyl group. The spiro center at position 3 creates a bicyclic structure where oxygen and nitrogen atoms occupy strategic positions (Figure 1). The phenyl ring is heavily functionalized with electron-withdrawing groups: two nitro (-NO) substituents at the 2- and 6-positions and a trifluoromethyl (-CF) group at the 4-position. This arrangement imposes significant steric and electronic effects, influencing reactivity and stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
| Molecular Formula | |
| Molecular Weight | 403.314 g/mol |
| CAS Registry Number | 339099-24-0 |
| Hybridization | Sp (spiro center) |
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the nitro (1,350–1,500 cm) and trifluoromethyl (1,100–1,250 cm) groups. Density functional theory (DFT) simulations suggest a twisted conformation for the spiro system, with dihedral angles of 85–95° between the phenyl and dioxa-aza rings .
Synthesis and Manufacturing Pathways
Retrosynthetic Considerations
The synthesis of this compound likely involves sequential functionalization of a preformed spirocyclic scaffold. A plausible retrosynthetic route (Scheme 1) includes:
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Construction of the 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene core via cyclocondensation.
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Electrophilic nitration and trifluoromethylation of a phenyl precursor.
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Coupling the functionalized phenyl group to the spiro system through nucleophilic substitution or metal-catalyzed cross-coupling .
Reported Synthetic Protocols
Patent literature discloses analogous methods for spirocyclic nitroarenes. For example, US7863268B2 describes the use of Suzuki-Miyaura coupling to attach aryl groups to azaspiro cores, followed by nitration using fuming HNO/HSO . Trifluoromethylation could be achieved via Ullmann-type reactions with CuI and CFI . Yield optimization remains challenging due to steric hindrance from the spiro system and competing side reactions (e.g., over-nitration).
Table 2: Comparative Synthesis Yields for Analogous Compounds
| Compound Class | Yield Range (%) | Key Challenges |
|---|---|---|
| Nitro-substituted spirocycles | 15–35 | Regioselectivity, purification |
| CF-bearing spiroarenes | 20–40 | CF group stability |
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The nitro groups act as strong electron-withdrawing moieties, directing electrophilic attacks to the meta positions relative to the -CF group. Conversely, the spiro system’s oxygen and nitrogen atoms offer lone pairs for nucleophilic interactions. Preliminary studies on similar compounds indicate susceptibility to:
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Reduction: Nitro to amine conversion using H/Pd-C (requiring careful control to prevent ring opening) .
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Nucleophilic Aromatic Substitution: Displacement of nitro groups by thiols or amines under high-temperature conditions.
Stability Under Ambient Conditions
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure spiro centers.
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Biological Screening: Evaluate antimicrobial and anticancer activity through high-throughput assays.
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Material Characterization: Investigate dielectric properties for electronics applications.
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